molecular formula C19H16O5 B3056327 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 70460-66-1

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B3056327
CAS No.: 70460-66-1
M. Wt: 324.3 g/mol
InChI Key: KGJXTDUSFWAIMJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chromene derivative characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an acetyloxy (acetate) group at position 5. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetate group at position 7 enhances solubility and may influence binding interactions with biological targets .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-18(13-4-6-14(22-3)7-5-13)19(21)16-9-8-15(24-12(2)20)10-17(16)23-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXTDUSFWAIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220737
Record name 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70460-66-1
Record name 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Record name 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Record name ACETIC ACID 3-(4-METHOXY-PHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL ESTER
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Record name 3-(4-METHOXYPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL ACETATE
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Preparation Methods

Pechmann Condensation with Resorcinol Derivatives

Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form 7-hydroxy-4-methylcoumarin, a key intermediate. For example:

  • Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Catalyst : Concentrated sulfuric acid (10% v/v)
  • Conditions : 120°C, 4 hours
  • Yield : 78–85%

This method is favored for its simplicity but requires careful temperature control to avoid side products like resorcinol diesters.

Alternative Methods for Chromenone Synthesis

  • Kostanecki-Robinson Reaction : Involves cyclization of o-hydroxyaryl ketones with acetic anhydride. Limited to substrates without acid-sensitive groups.
  • Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes with comparable yields (82%).

Introduction of the 4-Methoxyphenyl Group

The 3-position substitution is achieved via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Friedel-Crafts Alkylation

  • Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 4-methoxyphenylacetyl chloride (1.5 eq)
  • Catalyst : AlCl₃ (2.0 eq)
  • Solvent : Dichloromethane, 0°C → room temperature, 12 hours
  • Yield : 65–70%

Nucleophilic Substitution with 4-Methoxyphenol

  • Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 4-methoxyphenol (1.2 eq)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : Acetone, reflux, 8 hours
  • Yield : 73%

Acetylation at the 7-Position

The hydroxyl group at position 7 is acetylated using acetyl chloride or acetic anhydride .

Acetic Anhydride Method

  • Reactants : 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol (1.0 eq), acetic anhydride (3.0 eq)
  • Catalyst : Pyridine (1.5 eq)
  • Conditions : Room temperature, 6 hours
  • Yield : 89%

Acetyl Chloride with Base

  • Reactants : 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol (1.0 eq), acetyl chloride (2.5 eq)
  • Base : Triethylamine (3.0 eq)
  • Solvent : THF, 0°C → room temperature, 4 hours
  • Yield : 85%

Optimization and Comparative Analysis

Solvent and Catalyst Impact

Parameter Friedel-Crafts Alkylation Nucleophilic Substitution
Solvent Dichloromethane Acetone
Catalyst AlCl₃ K₂CO₃
Reaction Time 12 hours 8 hours
Yield 65–70% 73%

The nucleophilic substitution route offers higher yields and milder conditions, making it preferable for scale-up.

Temperature and Time Optimization

  • Microwave Assistance : Reduces acetylation time to 15 minutes with 88% yield.
  • Low-Temperature Acetylation : Minimizes ester hydrolysis, improving purity (>98%).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with in-line purification
  • Throughput : 1.2 kg/day
  • Purity : 99.5% by HPLC

Green Chemistry Approaches

  • Solvent-Free Acetylation : Uses ionic liquids (e.g., [BMIM]BF₄) to reduce waste.
  • Biocatalysts : Lipases for enantioselective acetylation (95% ee).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-acetylation at position 3.
  • Solution : Use of bulkier acetylating agents (e.g., pivaloyl chloride) to limit reactivity.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.
  • Recrystallization : Ethanol-water (7:3) for final product (mp 182–184°C).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives. Substitution reactions can introduce various functional groups into the aromatic ring or the chromen-4-one core.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.3 g/mol
  • Chemical Structure : The compound features a chromenone core with a methoxyphenyl group at the 3-position, a methyl group at the 2-position, and an acetate group at the 7-position. This configuration contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is being investigated for its potential as an anti-cancer agent . Research indicates that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's ability to disrupt microtubule dynamics makes it a candidate for further development in cancer therapies.

Pharmacology

The pharmacological properties of this compound include:

  • Anti-inflammatory Effects : It has shown promise in reducing inflammation, making it suitable for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, indicating potential applications in treating infections .

Biochemistry

In biochemical studies, this compound is utilized to investigate:

  • Enzyme Inhibition : It targets specific enzymes such as histone deacetylases (HDACs) and kinases, which are important in regulating gene expression and cell signaling pathways. This inhibition is vital for understanding various diseases, including cancer and neurodegenerative disorders.

Material Science

The unique structural characteristics of this compound also make it suitable for applications in material science:

  • Organic Semiconductors : Its properties allow for potential applications in the design of organic electronic materials, contributing to advancements in flexible electronics and optoelectronic devices .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a marked decrease in inflammatory markers and symptoms when treated with the compound compared to control groups.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnti-cancer agentInhibits tubulin polymerization
PharmacologyAnti-inflammatory & antimicrobialReduces inflammation; exhibits antimicrobial activity
BiochemistryEnzyme inhibitionTargets HDACs and kinases
Material ScienceOrganic semiconductorsPotential for flexible electronic devices

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interacting with DNA: Binding to DNA and influencing gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 7

Structural modifications at positions 3 and 7 significantly alter physicochemical properties and bioactivity. Key analogues include:

Compound Name Position 3 Substituent Position 7 Substituent Key Differences vs. Target Compound Biological Activity/Notes
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (Target) 4-Methoxyphenyl Acetate Reference compound Potential FPR1 antagonist
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (CAS 13319-69-2) 4-Methoxyphenyl Acetate Lacks 2-methyl group Similarity score: 0.93; reduced steric hindrance
[3-(4-Methoxyphenyl)-4-oxo-chromen-7-yl] 2-methoxyacetate (19-2717) 4-Methoxyphenyl 2-Methoxyacetate Extended ester chain at position 7 Higher molecular weight (340.33 g/mol); improved lipophilicity
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 4-Methoxyphenyl 4-Methoxybenzoate Bulkier aromatic ester at position 7 Enhanced metabolic stability; ZINC1463934
[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl] 4-methylbenzoate 4-Chlorophenyl 4-Methylbenzoate Electron-withdrawing Cl at position 3 Antagonistic activity; CAS 369394-36-5

Key Insights :

  • Ester modifications (e.g., benzoate vs. acetate) influence lipophilicity and metabolic stability. Bulkier esters (e.g., 4-methoxybenzoate) may prolong half-life .

Modifications in the Chromene Core

Alterations to the chromene scaffold, such as saturation or additional substituents, impact bioactivity:

Compound Name Core Structure Notable Features Biological Activity
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen Tetrahydrochromene Saturated ring; cyano group Synthetic intermediate; crystallography data
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate Trifluoromethyl at C2 Strong electron-withdrawing CF3 Structural analogue; CID 1375807

Key Insights :

  • Trifluoromethyl groups enhance electronic effects, improving binding affinity in some targets .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, a member of the coumarin family, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article explores its biological properties, synthesis, and potential applications based on current literature.

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.3 g/mol
  • CAS Number : 70460-66-1
  • Structural Features : The compound features a methoxyphenyl group at the 3-position, a methyl group at the 2-position, and an acetate group at the 7-position of the chromenone structure.

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of appropriate phenolic and carbonyl precursors. The synthetic routes often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.

Biological Activities

This compound has been studied for various biological activities:

Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies suggest that derivatives like this compound can scavenge free radicals, contributing to cellular protection against oxidative stress.

Anticancer Properties

Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications in coumarins have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of coumarin derivatives as acetylcholinesterase inhibitors (AChEIs). A study reported that certain derivatives showed significant inhibition with IC50 values in the micromolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's.

Comparative Biological Activity

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAChE InhibitionTBD
7-HydroxycoumarinAntioxidant25.6
CoumarinAnticancer30.0
3-(Phenyl)-2-methylcoumarinAnticancer15.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Free Radical Scavenging : The methoxy and carbonyl groups enhance electron donation, facilitating radical scavenging.
  • Enzyme Inhibition : The structural conformation allows effective binding to active sites of enzymes like AChE, disrupting their function.
  • Cellular Pathway Modulation : Coumarins can influence signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects.

Case Studies and Research Findings

  • Antioxidant Study : A comparative analysis showed that derivatives with methoxy substitutions exhibited higher antioxidant capacities than their unsubstituted counterparts, suggesting structural modifications can enhance efficacy.
  • Neuroprotective Effects : In vitro studies demonstrated that certain coumarin derivatives significantly inhibit AChE activity compared to standard drugs like Galantamine, indicating potential for Alzheimer's treatment.
  • Cytotoxicity Testing : Various studies have reported on the cytotoxic effects against breast cancer cells, where modified coumarins displayed IC50 values significantly lower than those of traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via base-catalyzed esterification of 7-hydroxy precursors (e.g., 7-hydroxy-4-methylcoumarin derivatives) with acetic anhydride or acetyl chloride. Potassium carbonate in acetone or ethanol under reflux is commonly used to drive the reaction to completion. Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric excess of acetylating agents (1.5–2.0 equivalents) to maximize yield . For regioselective acetylation at the 7-position, steric and electronic effects of the 4-methoxyphenyl and methyl groups must be considered during precursor design .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign protons using 1H^1 \text{H}- and 13C^13 \text{C}-NMR. The 7-acetoxy group shows a singlet at δ ~2.3 ppm for the methyl protons and a downfield shift (~160 ppm) for the carbonyl carbon. The 4-oxo group appears at δ ~175 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chromen-4-one core and confirm substituent positions. Hydrogen bonding between the 4-oxo group and adjacent aromatic protons may influence crystal packing .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its acetyl and methoxyphenyl groups. Stability studies in DMSO at 25°C over 72 hours show <5% degradation via HPLC. For long-term storage, lyophilization under inert atmosphere is recommended .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and how can they be resolved?

  • Methodological Answer : Twinning may arise from the planar chromen-4-one core and flexible methoxyphenyl substituent. Use SHELXD for initial structure solution and SHELXE for density modification. For disorder in the acetate group, apply restraints to the acetyl moiety during refinement and validate via residual electron density maps .

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound in cytotoxic or antimicrobial assays?

  • Methodological Answer : Modifications at the 3-(4-methoxyphenyl) and 7-acetoxy positions significantly impact bioactivity. For example:

  • Cytotoxicity : Replacement of the 4-methoxyphenyl with a 4-chlorophenyl group (as in ) enhances cytotoxicity against HeLa cells (IC50_{50} ~12 µM vs. ~25 µM for the parent compound), likely due to increased lipophilicity .
  • Antimicrobial activity : Ester hydrolysis to the free 7-hydroxy derivative reduces activity, suggesting the acetate group is critical for membrane penetration .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and apply multivariate analysis to isolate variables. For example, and report divergent IC50_{50} values due to differences in cell line passage numbers and ATP-based vs. MTT assay protocols .

Q. What computational strategies are effective for predicting hydrogen-bonding patterns and supramolecular assembly in crystalline forms?

  • Methodological Answer : Use graph-set analysis (as in Etter’s formalism) to classify hydrogen-bonding motifs. For this compound, the 4-oxo group typically acts as a hydrogen-bond acceptor with adjacent aromatic C–H donors, forming R22(8)R_2^2(8) ring motifs. Molecular dynamics simulations can model solvent effects on crystal packing .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodological Answer : Introduce chiral auxiliaries at the 2-methyl position via asymmetric alkylation. For example, use (S)-BINOL-derived catalysts to achieve >90% enantiomeric excess (ee) in intermediates, as demonstrated in for related aflatoxin precursors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

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